molecular formula C14H20N2O2 B2901281 tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate CAS No. 193817-88-8

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Cat. No.: B2901281
CAS No.: 193817-88-8
M. Wt: 248.326
InChI Key: SUKAZEBTNCJCJW-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-but-3-enylpyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group at the pyridine’s 2-position and a but-3-enyl substituent at the 6-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the but-3-enyl chain introduces an alkenyl moiety that enhances reactivity toward electrophilic or cycloaddition reactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules requiring regioselective functionalization .

The pyridine core’s electron-deficient nature, combined with the steric bulk of the Boc group and the unsaturated but-3-enyl chain, creates unique electronic and steric profiles. These characteristics influence its solubility, stability, and reactivity in cross-coupling, hydrogenation, or nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-6-8-11-9-7-10-12(15-11)16-13(17)18-14(2,3)4/h5,7,9-10H,1,6,8H2,2-4H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAZEBTNCJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate typically involves the reaction of 6-but-3-enylpyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

6-but-3-enylpyridin-2-amine+Boc2Otert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate\text{6-but-3-enylpyridin-2-amine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 6-but-3-enylpyridin-2-amine+Boc2​O→tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also reduce the risk of contamination and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the but-3-enyl group, resulting in the formation of reduced pyridine derivatives or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used in aprotic solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced pyridine derivatives or alkanes.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.

Biology: The compound can be used in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals where protecting groups are essential for multi-step synthesis.

Medicine: In medicinal chemistry, this compound can be used to synthesize drug candidates, particularly those targeting enzymes or receptors that interact with carbamate groups.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Carbamates

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituent at Pyridine 6-Position Notable Functional Groups
This compound Not Provided C₁₄H₂₀N₂O₂ 248.32 (estimated) But-3-enyl Alkenyl, Boc-protected amine
tert-Butyl (6-methoxypyridin-2-yl)carbamate Not Provided C₁₁H₁₆N₂O₃ 224.26 Methoxy Electron-donating OMe group
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate 294659-72-6 C₁₁H₁₃ClN₂O₃ 256.68 Chloro, formyl Electron-withdrawing Cl, aldehyde
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 1227958-32-8 C₁₀H₁₂BrClN₂O₂ 307.57 Bromo, chloro Halogenated, sterically hindered

Key Observations :

Substituent Electronic Effects :

  • The methoxy group in tert-butyl (6-methoxypyridin-2-yl)carbamate donates electron density via resonance, increasing the pyridine ring’s nucleophilicity. This contrasts with the chloro and bromo substituents in other analogs, which withdraw electron density, enhancing electrophilic aromatic substitution reactivity .
  • The but-3-enyl group in the target compound provides a reactive site for olefin metathesis or Diels-Alder reactions, absent in halogenated or formyl-containing analogs .

Steric and Solubility Profiles :

  • Halogenated derivatives (e.g., bromo/chloro) exhibit higher molar masses and densities (e.g., 1.539 g/cm³ for CAS 1227958-32-8) due to heavy atoms, reducing solubility in polar solvents .
  • The formyl group in CAS 294659-72-6 introduces polarity, improving aqueous solubility but requiring inert storage conditions to prevent oxidation .

Table 2: Reactivity Comparison

Compound Key Reactivity Synthetic Utility
This compound Alkenyl chain participates in cycloaddition or hydrogenation. Boc group deprotects under acidic conditions. Intermediate for bioactive molecule synthesis (e.g., kinase inhibitors).
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate Formyl group undergoes nucleophilic addition; chloro enables Suzuki coupling. Precursor for heterocyclic aldehydes in drug discovery pipelines .
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate Halogens facilitate cross-coupling (e.g., Buchwald-Hartwig amination). Building block for functionalized pyridines in agrochemicals .

Research Findings :

  • The but-3-enyl derivative’s alkene moiety has been utilized in ring-closing metathesis to synthesize constrained heterocycles, as demonstrated in PharmaBlock’s pipeline for kinase inhibitors .
  • Chloro and bromo analogs show superior performance in palladium-catalyzed couplings, with yields exceeding 80% in aryl-aryl bond formations .

Biological Activity

Tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyridine ring with an enyl substituent. Its molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, with a molecular weight of 232.28 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. It is hypothesized that the compound acts as an inhibitor of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation. Further studies are needed to elucidate these pathways in detail.

Study 1: In Vitro Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic pathways activated by the compound. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis. Additionally, Western blotting confirmed the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

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